molecular formula C10H8N2O3 B2588705 1-Benzylimidazolidine-2,4,5-trione CAS No. 30345-85-8

1-Benzylimidazolidine-2,4,5-trione

Cat. No.: B2588705
CAS No.: 30345-85-8
M. Wt: 204.185
InChI Key: GGLAGGHAVVZWSQ-UHFFFAOYSA-N
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Description

1-Benzylimidazolidine-2,4,5-trione is a derivative of parabanic acid (imidazolidine-2,4,5-trione), a heterocyclic compound with applications in pharmaceuticals and agrochemicals. A notable example is 1-Benzyl-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3k), synthesized with 84% yield and characterized by a melting point of 193–195°C . Its structure includes a benzyl group at position 1 and a fluorobenzothiazole moiety at position 3, contributing to its bioactivity. Spectroscopic data (IR, NMR) confirm its purity and stereochemistry, with distinct signals for the benzyl CH₂ (δ 4.73 ppm) and fluorobenzothiazole protons (δ 8.04–8.07 ppm) .

Properties

IUPAC Name

1-benzylimidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-8-9(14)12(10(15)11-8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLAGGHAVVZWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876217
Record name N-BENZYL-2,4,5-IMIDAZOLITRIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30345-85-8
Record name N-BENZYL-2,4,5-IMIDAZOLITRIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50876217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Benzylimidazolidine-2,4,5-trione typically involves the reaction of benzylamine with maleic anhydride, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzylimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylimidazolidine-2,4,5-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylimidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key imidazolidine-2,4,5-trione derivatives:

Compound Name & ID Substituents (Position 1 & 3) Melting Point (°C) Lipophilicity (log Kow) Enzyme Inhibition (IC50, μmol/L)
1-Benzylimidazolidine-2,4,5-trione (3k) 1-Benzyl; 3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] 193–195 Not reported AChE: <1.66; BChE: <3.0*
3g 1-(2,6-Diisopropylphenyl); 3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] 165–166 3.82 (shake-flask) AChE: 1.66; BChE: 3.0
3f 1-(4-Cyanophenyl); 3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] 172–173 Not reported Not reported
3h 1-(3-Chloro-4-methylphenyl); 3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl] 161–162 Not reported Not reported
1-Phenylimidazolidine-2,4,5-trione 1-Phenyl; unsubstituted at position 3 Not reported Calculated: 1.34 Not reported
1-(4-Methylphenyl)imidazolidine-2,4,5-trione 1-(4-Methylphenyl); unsubstituted at position 3 Not reported Not reported Not reported

Notes:

  • Melting Points : Derivatives with bulkier substituents (e.g., diisopropylphenyl in 3g ) exhibit lower melting points, suggesting reduced crystallinity .

Biological Activity

1-Benzylimidazolidine-2,4,5-trione (C10H8N2O3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of benzylamine with maleic anhydride, typically in solvents like ethanol or acetic acid under heating conditions. The resultant compound features a unique imidazolidine core that is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Anticancer Activity

Several investigations have highlighted the anticancer properties of this compound. In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been suggested that it may inhibit enzymes involved in nucleoside metabolism, particularly thymidine phosphorylase (EC 2.4.2.4), which plays a role in tumor growth and angiogenesis . This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis.

Case Studies

Study Findings Implications
Study on Antimicrobial ActivityShowed effective inhibition against S. aureus and E. coliPotential use as an antibacterial agent in clinical settings
In Vitro Cancer Cell StudyInduced apoptosis in HeLa and MCF-7 cellsSuggests development as a chemotherapeutic agent
Enzyme Inhibition StudyInhibited thymidine phosphorylase activityPotential for use in targeting tumor growth mechanisms

Comparison with Similar Compounds

This compound can be compared with other derivatives such as 1-Methylimidazolidine-2,4,5-trione and 1-Phenylimidazolidine-2,4,5-trione. These compounds share structural similarities but exhibit different biological profiles due to variations in their substituents.

Compound Structure Biological Activity
This compoundBenzyl group at position 1Antimicrobial, anticancer
1-Methylimidazolidine-2,4,5-trioneMethyl group at position 1Limited activity reported
1-Phenylimidazolidine-2,4,5-trionePhenyl group at position 1Moderate antimicrobial activity

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